(R)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
Description
(R)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid (CAS: 1159501-66-2) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a diethoxyphosphoryl group at the β-position. Its molecular formula is C₁₂H₂₄NO₇P, with a molecular weight of 325.30 g/mol .
Properties
IUPAC Name |
(2R)-3-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO7P/c1-6-18-21(17,19-7-2)8-9(10(14)15)13-11(16)20-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSABLKLLXJFRB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(C(=O)O)NC(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid, also known as Boc-3-(diethoxyphosphinyl)-L-Alanine, is a phosphonated amino acid derivative with significant implications in medicinal chemistry and biochemistry. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
- Molecular Formula : C12H24NO7P
- Molecular Weight : 325.3 g/mol
- CAS Number : 1159501-66-2
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
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Enzyme Inhibition :
- The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, particularly those related to phosphonate metabolism.
- It acts as a competitive inhibitor for enzymes such as serine proteases and phosphatases, which are crucial in various biochemical processes.
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Anticancer Properties :
- Research indicates that this compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involving caspases and the Bcl-2 family of proteins.
- It has shown potential in inhibiting tumor growth in vitro and in vivo models by affecting cell cycle regulation and promoting cell death mechanisms such as necroptosis and pyroptosis.
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Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective properties, possibly through its interaction with neurotrophic factors and signaling pathways associated with neuronal survival.
The biological mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Activation of apoptotic pathways involving caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at various checkpoints.
- Signal Transduction Pathways : Interaction with key signaling molecules such as p53, which plays a pivotal role in regulating the cell cycle and apoptosis.
Case Studies
- In Vitro Studies :
- A study demonstrated that the compound reduced cell viability in various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating potent activity.
- In Vivo Models :
- Animal studies have shown that administration of this compound resulted in significant tumor size reduction compared to control groups.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis
One of the primary applications of (R)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid is its role as an intermediate in the synthesis of complex peptides. The phosphonated structure allows for the introduction of phosphonic acid functionalities into peptides, which can enhance their biological activity and stability .
Drug Development
The compound has potential applications in drug development, particularly in creating phosphonate analogs of bioactive peptides. These analogs can exhibit improved pharmacokinetic properties, making them more effective therapeutic agents .
Biological Research
Enzyme Inhibition Studies
The diethoxyphosphoryl group in this compound can mimic phosphate groups, allowing it to serve as a substrate or inhibitor for various enzymes involved in phosphorylation processes. This property makes it useful in studying enzyme kinetics and mechanisms .
Targeting Phosphorylation Pathways
Research into cellular signaling pathways often involves examining how phosphorylation affects protein function. This compound can be employed to investigate these pathways, providing insights into diseases where phosphorylation is disrupted, such as cancer and diabetes .
Chemical Synthesis
Synthesis of Phosphonated Amino Acids
this compound can be synthesized through various chemical methods that involve coupling reactions with other amino acids or phosphonates. Its ability to act as a building block facilitates the construction of more complex molecules necessary for pharmaceutical applications .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
The compound’s uniqueness lies in its diethoxyphosphoryl group , which distinguishes it from analogs with aromatic, heterocyclic, or aliphatic substituents. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Solubility and Reactivity Trends
Q & A
Q. What are the key synthetic strategies for preparing (R)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid?
The synthesis typically involves coupling a Boc-protected amino acid derivative with a phosphorylated intermediate. For example, DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are commonly used to activate carboxylic acids for amide or ester bond formation, as seen in analogous reactions with substituted phenylpropanoic acids . The diethoxyphosphoryl group may be introduced via phosphorylation of a hydroxyl or thiol intermediate, followed by oxidation. Post-reaction purification often employs silica gel column chromatography (e.g., petroleum ether/ethyl acetate gradients) or preparative HPLC for high-purity isolation .
Q. What safety precautions are critical when handling this compound?
Based on structurally similar compounds, this compound may pose hazards such as skin/eye irritation or respiratory sensitization. Key precautions include:
Q. How should researchers characterize the compound’s purity and structure?
Standard methods include:
- 1H/13C NMR : To confirm stereochemistry (e.g., R-configuration) and functional groups (Boc, phosphoryl) .
- LCMS (ESI) : To verify molecular weight and detect impurities .
- HPLC : For purity assessment, often using phenyl or C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can low yields in coupling reactions involving the phosphoryl group be optimized?
Low yields may arise from steric hindrance or poor nucleophilicity of the phosphorylated intermediate. Strategies include:
Q. What are the challenges in maintaining stereochemical integrity during synthesis?
Racemization can occur at the α-carbon of the amino acid during Boc deprotection or phosphorylation. Mitigation approaches include:
Q. How does the diethoxyphosphoryl group influence the compound’s reactivity in biological assays?
The phosphoryl group can act as a bioisostere for carboxylic acids or phosphates, enhancing membrane permeability or mimicking transition states in enzymatic reactions. For example, in kinase inhibitors, phosphorylated analogs often exhibit improved binding affinity due to electrostatic interactions with ATP-binding pockets . However, the diethoxy moiety may reduce solubility; this can be addressed by substituting ethoxy groups with more hydrophilic substituents (e.g., PEG-linked phosphates) .
Q. What side reactions are observed during Boc deprotection, and how are they resolved?
Common issues include:
Q. What strategies are effective for introducing diverse substituents on the phosphoryl group?
Post-synthetic modifications can be performed via nucleophilic substitution or cross-coupling reactions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
